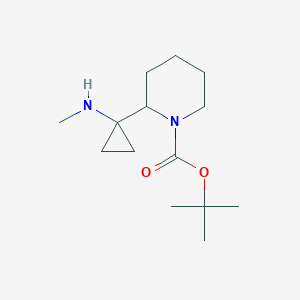

tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring fused with a cyclopropane moiety.

Properties

IUPAC Name |

tert-butyl 2-[1-(methylamino)cyclopropyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-5-7-11(16)14(15-4)8-9-14/h11,15H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARGIXJFZYNKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2(CC2)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Methylamino Group: The methylamino group is typically introduced through an alkylation reaction using methylamine.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the cyclopropyl and piperidine rings.

Reduction: tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-ol.

Substitution: Various N-alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate serves as a lead compound in the development of pharmaceuticals targeting neurological and psychological conditions. Its structural properties suggest that it may interact with neurotransmitter systems, potentially leading to new treatments for disorders such as depression and anxiety.

Research indicates that this compound may exhibit properties similar to other piperidine derivatives, which are often associated with various pharmacological activities:

- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Cytotoxicity : In vitro evaluations have indicated potential cytotoxic effects against cancer cell lines, suggesting its utility as an anticancer agent.

In Vitro Evaluation

Antimicrobial Studies :

Research has indicated that this compound exhibits significant antimicrobial activity against specific bacterial strains. The proposed mechanism involves disruption of bacterial cell wall synthesis, warranting further investigation into its therapeutic potential against infections.

Enzyme Inhibition Studies :

Studies exploring the enzyme inhibition capabilities of this compound have revealed its potential to modulate key metabolic pathways. This aspect is crucial for understanding how it can be utilized in drug design for metabolic disorders or other conditions where enzyme modulation is beneficial .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The cyclopropyl group can introduce strain into the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

A relevant analogue, tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1 763 351 B9), shares the tert-butyl carbamate group but differs in core structure . Key distinctions include:

- Ring System : The patent compound employs a cyclopentane ring substituted with isopropyl and tetrahydropyridine-carbonyl groups, contrasting with the target’s piperidine-cyclopropane system.

- Substituents: The trifluoromethyl-phenyl-tetrahydropyridine moiety in the patent compound introduces strong electron-withdrawing and lipophilic effects, unlike the methylamino-cyclopropane in the target.

Table 1: Structural Comparison

| Feature | Target Compound | Patent Compound (EP 1 763 351 B9) |

|---|---|---|

| Core Structure | Piperidine + cyclopropane | Cyclopentane + tetrahydropyridine |

| Key Substituents | Methylamino, tert-butyl carbamate | Trifluoromethyl, phenyl, isopropyl |

| Molecular Weight (approx.) | ~280 g/mol | ~550 g/mol |

| Functional Groups | Carbamate, amine | Carbamate, ketone, trifluoromethyl |

Physicochemical and Reactivity Differences

- Ring Strain : The cyclopropane in the target compound introduces significant ring strain, enhancing reactivity toward ring-opening reactions compared to the cyclopentane in the patent compound .

- Lipophilicity: The trifluoromethyl and phenyl groups in the patent analogue increase logP (lipophilicity), whereas the target’s methylamino group may enhance solubility in polar solvents.

- Synthetic Routes : The patent compound’s synthesis involves coupling a cyclopentanecarboxylic acid derivative with a tetrahydropyridine using BOP reagent and triethylamine . The target compound likely requires alternative strategies, such as cyclopropanation of a piperidine precursor.

Biological Activity

tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration, incorporating a tert-butyl group and a methylamino group, which may influence its interactions with biological targets.

The chemical formula for this compound is , with a molecular weight of 228.34 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological applications.

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. Initial studies suggest that it may modulate the activity of neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. The exact mechanism remains to be fully elucidated but may involve binding to G-protein coupled receptors (GPCRs) or other relevant targets in the central nervous system.

Biological Activity Data

Research has indicated several potential biological activities associated with this compound:

- Antidepressant-like Effects : Preliminary studies suggest that this compound may exhibit antidepressant properties, possibly by enhancing serotonergic and noradrenergic signaling pathways.

- Neuroprotective Properties : There is evidence to support the neuroprotective effects of this compound against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

- Analgesic Activity : Some studies have indicated potential analgesic effects, warranting further investigation into its use in pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Antidepressant | Moderate | |

| Neuroprotection | Preliminary | |

| Analgesic | Emerging |

Case Study: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in a rodent model of oxidative stress. The results demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls. This suggests a potential role for the compound in protecting against neurodegenerative conditions.

Case Study: Antidepressant-Like Activity

In another investigation, the compound was tested for its antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). Results indicated that administration of this compound led to decreased immobility times, suggesting enhanced mood and reduced depressive behavior.

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Key areas include:

- Detailed Mechanistic Studies : Understanding the precise molecular pathways involved in its action.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structure-Activity Relationship (SAR) Studies : Identifying modifications that enhance biological activity or reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.